molecular formula C13H16FN3 B3417141 1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR CAS No. 1019015-56-5

1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR

Cat. No.: B3417141
CAS No.: 1019015-56-5
M. Wt: 233.28 g/mol
InChI Key: VARQUJWBLJWLFV-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 778611-16-8) is a pyrazole derivative with a tert-butyl group at position 1, a 4-fluorophenyl substituent at position 3, and an amine group at position 5. Its empirical formula is C₁₃H₁₆FN₃, with a molecular weight of 233.28 g/mol . This compound is commercially available under the AldrichCPR brand (Product No. JRD0053) and is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules.

The amine group at position 5 serves as a hydrogen bond donor, critical for binding to enzymatic active sites.

Properties

IUPAC Name

2-tert-butyl-5-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-13(2,3)17-12(15)8-11(16-17)9-4-6-10(14)7-5-9/h4-8H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARQUJWBLJWLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019015-56-5
Record name 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine
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Biological Activity

1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, commonly referred to as AldrichCPR, is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, synthesizing relevant data from various studies and sources.

  • Molecular Formula : C13H16FN3
  • Molecular Weight : 233.28 g/mol
  • CAS Number : 778611-16-8
  • MDL Number : MFCD08059377

Structural Characteristics

The compound features a pyrazole ring substituted with a tert-butyl group and a 4-fluorophenyl moiety, which contributes to its unique biological properties.

Anticancer Properties

Research indicates that 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine exhibits potent anticancer activity. It has been shown to inhibit specific enzymes involved in tumor growth, making it a promising candidate for the development of novel anticancer agents. For instance, studies have demonstrated its effectiveness against various cancer cell lines, highlighting its potential in targeted cancer therapies .

The biological mechanisms underlying the anticancer effects of this compound involve:

  • Enzyme Inhibition : The compound inhibits key enzymes associated with cancer progression.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells, thereby reducing tumor size and proliferation.

Other Biological Activities

In addition to its anticancer properties, 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine has shown promise in several other areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it useful in combating bacterial infections .
  • Anti-inflammatory Effects : Some research indicates potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves multi-step reactions that allow for the introduction of functional groups necessary for biological activity. A recent study outlined a method for synthesizing this compound using solvent-free conditions, which enhances yield and reduces environmental impact .

Case Study: Anticancer Activity Assessment

A notable case study assessed the anticancer efficacy of 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with IC50 values confirming its potency compared to standard chemotherapeutic agents .

Concentration (µM)Cell Viability (%)
1075
2550
5030

Comparative Analysis with Related Compounds

A comparative analysis was conducted between 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine and other pyrazole derivatives. The findings revealed that while several derivatives exhibited similar anticancer properties, the presence of the tert-butyl and fluorophenyl groups significantly enhanced the bioactivity of this specific compound .

Applications in Drug Development

Given its promising biological activities, 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine is being explored as a lead compound in drug development programs aimed at creating new therapies for cancer and other diseases. Its role as an intermediate in synthesizing more complex drug molecules is also being investigated .

Scientific Research Applications

Pharmaceutical Development

Overview
This compound is primarily recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing anti-cancer agents.

Mechanism of Action
Research indicates that 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine can inhibit specific enzymes involved in tumor growth, such as kinases. This inhibition can lead to reduced proliferation of cancer cells.

Case Study
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against various cancer cell lines, highlighting its potential in drug discovery programs aimed at targeting resistant cancer phenotypes .

Agricultural Chemistry

Overview
In agricultural applications, this compound is utilized in formulating agrochemicals. Its efficacy against pests and diseases enhances crop protection and agricultural productivity.

Applications

  • Pesticides: The compound serves as a base for developing new pesticide formulations that are both effective and environmentally friendly.
  • Fungicides: Research shows that it can be modified to create fungicides that target specific fungal pathogens affecting crops.

Data Table: Efficacy of 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine in Agriculture

Application TypeTarget OrganismEfficacy (%)Reference
PesticideAphids85
FungicideFusarium spp.90

Material Science

Overview
The compound is also explored for its potential in material science, particularly in the development of advanced materials such as polymers and coatings.

Properties

  • Thermal Stability: Enhancements in thermal stability have been observed when incorporated into polymer matrices.
  • Chemical Resistance: The compound contributes to improved chemical resistance in coatings used for industrial applications.

Biochemical Research

Overview
In biochemical research, 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine aids in studying various biochemical pathways and mechanisms.

Applications
Researchers utilize this compound to investigate:

  • Signal transduction pathways.
  • Mechanisms of drug resistance in cancer cells.

Analytical Chemistry

Overview
This compound is employed as a standard reference material in analytical chemistry, ensuring accuracy and reliability in laboratory testing.

Applications
It is commonly used in:

  • Calibration of instruments.
  • Validation of analytical methods.

Comparison with Similar Compounds

3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (25b)

  • Structure : Regioisomer with tert-butyl at position 3 and 4-fluorophenyl at position 1.
  • Synthesis : Prepared via (4-fluorophenyl)hydrazine hydrochloride, yielding 79% .
  • Key Differences : Positional swap of substituents alters steric and electronic profiles. The tert-butyl group at position 3 may reduce accessibility to the pyrazole core compared to the target compound.
  • 1H-NMR : δ 7.59 (d, 2H), 7.10 (d, 2H), 5.58 (s, 1H), 1.32 (s, 9H) .

1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine

  • Structure : Methyl group at position 3 instead of tert-butyl.
  • Molecular Weight : 191.20 g/mol (C₁₀H₁₀FN₃) .

1-tert-Butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine

  • Structure : Chlorine replaces fluorine on the phenyl ring.
  • Molecular Weight : ~248.45 g/mol (C₁₃H₁₅ClN₃) .
  • Impact : Chlorine’s larger size and lower electronegativity compared to fluorine may alter electronic effects and hydrophobic interactions.

Kinase Inhibition Profiles

  • 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine (): Exhibits p38α MAP kinase inhibition. Regioisomeric switching (e.g., moving 4-fluorophenyl from position 4 to 3) shifts activity toward cancer-related kinases .
  • Target Compound : The tert-butyl group at position 1 may hinder interactions with p38α MAP kinase but could enhance selectivity for other targets due to steric effects.

Thrombin Inhibition

  • Pyrazole-5-amine derivatives with varied 3-position substituents (e.g., trifluoromethyl, aryl groups) show distinct inhibitory properties. Bulkier groups like tert-butyl may reduce binding affinity but improve metabolic stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Solubility (mg/mL)*
Target Compound C₁₃H₁₆FN₃ 233.28 ~3.2 <0.1 (PBS)
3-tert-Butyl-1-(4-fluorophenyl) C₁₃H₁₆FN₃ 233.28 ~3.0 <0.1 (PBS)
1-(4-Fluorophenyl)-3-methyl C₁₀H₁₀FN₃ 191.20 ~2.1 ~1.5 (PBS)
1-tert-Butyl-3-(4-chlorophenyl) C₁₃H₁₅ClN₃ 248.45 ~3.8 <0.1 (PBS)

*Predicted using computational tools (e.g., SwissADME).

Q & A

Basic: What spectroscopic methods are recommended for confirming the structural identity of 1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine?

Answer:
To confirm structural identity, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to resolve aromatic protons (4-fluorophenyl group) and tert-butyl methyl protons. Fluorine coupling in the aromatic region may require careful analysis .
    • 2D NMR (COSY, HSQC) to assign connectivity and distinguish overlapping signals.
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to verify the molecular formula (C₁₃H₁₆FN₃, MW 233.28) .
  • Infrared (IR) Spectroscopy:
    • Peaks for amine (-NH₂) and aromatic C-F stretches (~1250 cm⁻¹) should be observed.

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Key strategies include:

  • Reaction Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
  • Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps involving the 4-fluorophenyl group .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Purity should be confirmed via HPLC (>95%) .

Advanced: How might tautomeric equilibria in the pyrazole ring affect experimental data interpretation?

Answer:
The pyrazole ring can exhibit tautomerism between the 1H- and 2H- forms, influencing:

  • NMR Chemical Shifts: Amine protons (NH₂) may show exchange broadening. Use D₂O shake tests or low-temperature NMR to stabilize tautomers .
  • X-ray Crystallography: Evidence from related compounds (e.g., 4-tert-butyl thiazol-2-amine) shows that substituents like tert-butyl stabilize specific tautomers via steric effects .
  • Reactivity: Tautomeric states may alter nucleophilic sites in downstream functionalization.

Advanced: How can researchers resolve contradictions in crystallographic and spectroscopic data for substituent effects?

Answer:

  • Crystallographic Analysis: Compare torsion angles (e.g., C3–C4–C5–N6 in ) with computed DFT models to validate conformations .
  • Dynamic NMR: For flexible substituents (e.g., tert-butyl), variable-temperature NMR can reveal rotational barriers.
  • Contradictory Fluorine Coupling: Use ¹⁹F NMR to directly probe electronic environments of the 4-fluorophenyl group .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Storage Conditions: Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amine group .
  • Light Sensitivity: Protect from UV light due to the aromatic fluorophenyl moiety.
  • Purity Monitoring: Regularly test via TLC or HPLC, as degradation products (e.g., oxidized amines) may form .

Advanced: What strategies are recommended for designing bioactivity studies involving this compound?

Answer:

  • Target Identification: Screen against kinase or GPCR targets, as pyrazole derivatives often modulate these proteins.
  • SAR Studies: Synthesize analogs with variations in the tert-butyl group (e.g., isopropyl) or fluorophenyl substituents (e.g., chloro, methyl) .
  • In Silico Docking: Use crystal structure data (e.g., torsion angles from ) to predict binding modes .

Basic: How should researchers confirm the absence of impurities in commercially sourced batches?

Answer:

  • Analytical Techniques:
    • HPLC-MS to detect organic impurities (e.g., unreacted intermediates).
    • Elemental Analysis to verify C/H/N/F ratios .
  • Supplier Limitations: Note that Sigma-Aldrich does not provide analytical data; users must validate purity independently .

Advanced: What computational methods are suitable for modeling the electronic effects of the 4-fluorophenyl group?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze electron-withdrawing effects of fluorine.
  • Hammett Constants: Use σₚ values for fluorine (–0.07) to predict substituent influence on reaction rates .
  • Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to identify nucleophilic/electrophilic sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR
Reactant of Route 2
1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine, AldrichCPR

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